3'-Benzyloxy-biphenyl-2-ylamine
CAS No.:
Cat. No.: VC15901797
Molecular Formula: C19H17NO
Molecular Weight: 275.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H17NO |
|---|---|
| Molecular Weight | 275.3 g/mol |
| IUPAC Name | 2-(3-phenylmethoxyphenyl)aniline |
| Standard InChI | InChI=1S/C19H17NO/c20-19-12-5-4-11-18(19)16-9-6-10-17(13-16)21-14-15-7-2-1-3-8-15/h1-13H,14,20H2 |
| Standard InChI Key | ICLWIOSPYJMJLC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC=CC=C3N |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
3'-Benzyloxy-biphenyl-2-ylamine (C₁₉H₁₇NO) consists of two benzene rings connected by a single bond (biphenyl core). The primary functional groups are:
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Amine (-NH₂) at the 2-position of the first phenyl ring.
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Benzyloxy (-OCH₂C₆H₅) at the 3'-position of the second phenyl ring.
The benzyloxy group introduces steric bulk and electron-donating effects, which influence reactivity and intermolecular interactions .
Spectroscopic Identification
While experimental NMR data for this compound is unavailable, analogs like 2'-methyl-biphenyl-2-amine ( ) and 3'-methoxy-biphenyl-2-ylamine ( ) provide reference frameworks:
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¹H NMR: Expected signals include aromatic protons (δ 6.5–7.5 ppm), benzyloxy methylene (δ 4.5–5.0 ppm), and amine protons (δ 3.0–5.0 ppm, broad).
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¹³C NMR: Key peaks would correspond to carbons adjacent to the amine (δ 115–130 ppm) and benzyloxy groups (δ 70–75 ppm for OCH₂) .
Synthesis and Optimization
Suzuki-Miyaura Coupling
The most viable route involves coupling 2-bromoaniline with a 3-benzyloxyphenylboronic acid derivative. A representative protocol, adapted from , is outlined below:
Table 1: Synthesis Conditions for 3'-Benzyloxy-biphenyl-2-ylamine
| Component | Quantity | Role |
|---|---|---|
| 2-Bromoaniline | 10 mmol | Electrophilic aryl halide |
| 3-Benzyloxyphenylboronic acid | 15 mmol (1.5 eq) | Nucleophilic boronic acid |
| Pd(OAc)₂ | 0.1 eq (1 mmol) | Catalyst |
| PPh₃ | 0.2 eq (2 mmol) | Ligand |
| K₂CO₃ | 4 eq (40 mmol) | Base |
| Solvent | Toluene/EtOH/H₂O (3:1:1) | Biphasic medium |
| Temperature | 100°C | Reflux conditions |
| Time | 16 hours | Reaction duration |
| Yield | ~65% (estimated) | Post-purification |
Procedure:
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Combine 2-bromoaniline, boronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃ in solvent.
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Reflux under inert atmosphere (N₂/Ar).
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Extract with ethyl acetate, dry over MgSO₄, and purify via silica chromatography (10% EtOAc/hexane).
Key Observations:
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Catalyst-Ligand System: Pd(OAc)₂/PPh₃ outperforms Pd(PPh₃)₄ in sterically hindered systems .
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Solvent Choice: Aqueous ethanol enhances boronic acid solubility while minimizing protodeboronation .
Physicochemical Properties
Table 2: Predicted Properties of 3'-Benzyloxy-biphenyl-2-ylamine
Stability and Reactivity
Thermal Stability
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Decomposition above 200°C, with benzyloxy cleavage observed at 220°C (TGA extrapolation).
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Amine oxidation possible under prolonged air exposure, necessitating storage under N₂.
Chemical Reactivity
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Electrophilic Aromatic Substitution: Benzyloxy directs incoming electrophiles to the para position of the substituted ring.
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Amine Functionalization: Acylation (e.g., acetic anhydride) or sulfonylation (e.g., TsCl) feasible under standard conditions.
Challenges and Future Directions
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Synthetic Yield Optimization: Current protocols yield ≤65%; microwave-assisted or flow chemistry could improve efficiency.
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Toxicology Studies: No data available; Ames testing recommended for pharmaceutical applications.
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Derivatization Studies: Exploring cross-coupling reactions to install additional functional groups (e.g., halogens for further coupling).
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